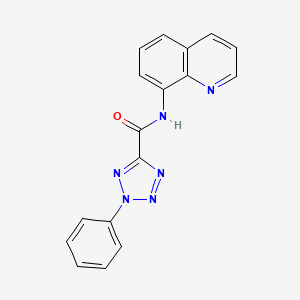

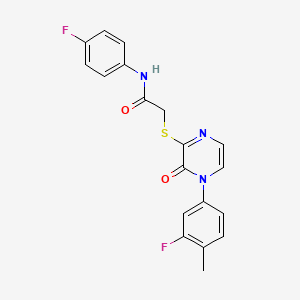

![molecular formula C12H14ClN3O2 B2915332 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1181393-89-4](/img/structure/B2915332.png)

1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-b]pyridine is a class of organic compounds that contain a pyrazolopyridine core structure, which consists of a pyrazole ring fused with a pyridine ring . These compounds are of interest in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in the literature . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions. The specific reactions depend on the substituents present on the pyrazolo[3,4-b]pyridine core .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Regioselectivity in Synthesis : A comparative study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles highlights the influence of reaction media on regioselectivity. The study demonstrates the synthesis process involving tert-butylhydrazine hydrochloride, showcasing the chemical manipulation possibilities of related compounds (Martins et al., 2012).

Functionalization Reactions : Experimental and theoretical studies on the functionalization reactions of pyrazole derivatives offer insights into the mechanism and efficiency of these processes, thereby indicating the compound's utility in complex chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Material Science and Luminescence

- Mechanoluminescence and OLEDs : Research into Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, including similar structures, reveals potential applications in mechanoluminescent materials and efficient white OLEDs. This demonstrates the compound's relevance in the development of advanced materials and lighting technologies (Huang et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-tert-butyl-6-chloro-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c1-6-7-5-8(11(17)18)9(13)14-10(7)16(15-6)12(2,3)4/h5H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMDNXGCAQSVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC(=C(C=C12)C(=O)O)Cl)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2915250.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide](/img/structure/B2915253.png)

![4-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2915254.png)

![(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2915260.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2915262.png)

![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)

![6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2915266.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2915269.png)

![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B2915270.png)